molecular formula C22H30ClN3O5S2 B6486429 methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216780-43-6

methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486429
CAS No.: 1216780-43-6
M. Wt: 516.1 g/mol
InChI Key: UWGNOQMBMZVZJV-UHFFFAOYSA-N
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Description

Methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a thieno[2,3-c]pyridine core substituted with a methyl ester at position 3, a 6-methyl group, and a 4-[butyl(methyl)sulfamoyl]benzamido moiety at position 2. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. Crystallographic analysis tools like SHELX may aid in resolving its 3D conformation, though direct structural data remains unpublished .

Properties

IUPAC Name

methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2.ClH/c1-5-6-12-25(3)32(28,29)16-9-7-15(8-10-16)20(26)23-21-19(22(27)30-4)17-11-13-24(2)14-18(17)31-21;/h7-10H,5-6,11-14H2,1-4H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGNOQMBMZVZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Direct biological or crystallographic data for the target compound are absent in available literature. Comparative insights rely on structural extrapolation from analogues.
  • Synthetic Challenges: The compound’s complex substitution pattern may complicate synthesis compared to simpler thienopyridines like SIB-1756.

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